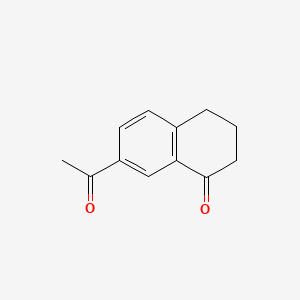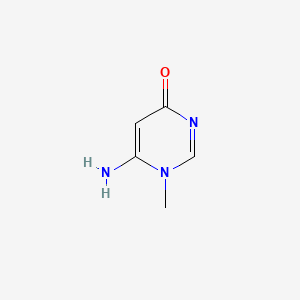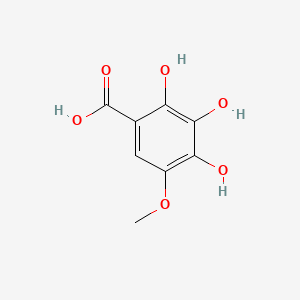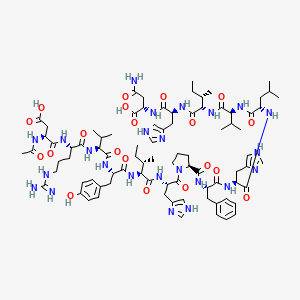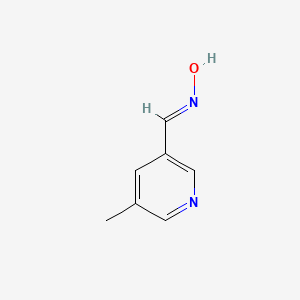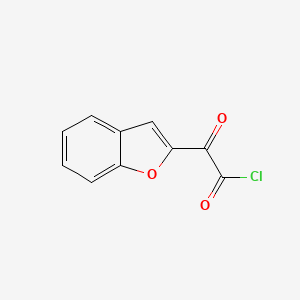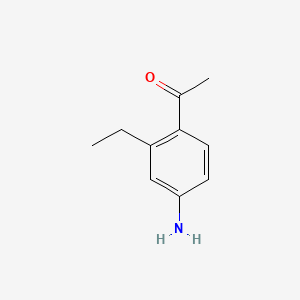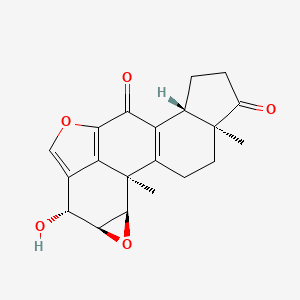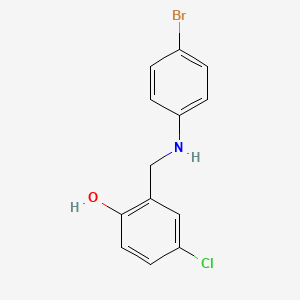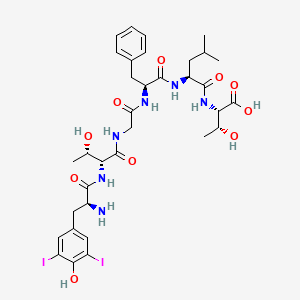
(3,5-Diiodo-tyr1)-dtlet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dtlet involves multiple steps, starting with the iodination of tyrosine to produce 3,5-diiodotyrosine . This is followed by the sequential addition of amino acids to form the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive addition of amino acids and the subsequent purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Diiodo-tyr1)-dtlet undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the tyrosine residue can be oxidized under specific conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The iodine atoms on the tyrosine residue can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
(3,5-Diiodo-tyr1)-dtlet is widely used in scientific research due to its selective agonistic activity at μ opioid receptors . Some of its applications include:
Chemistry: Studying the structure-activity relationships of opioid peptides.
Biology: Investigating the physiological and pharmacological effects of μ opioid receptor activation.
Medicine: Exploring potential therapeutic applications for pain management and addiction treatment.
Mechanism of Action
(3,5-Diiodo-tyr1)-dtlet exerts its effects by binding to and activating μ opioid receptors, which are G-protein coupled receptors involved in pain modulation and reward pathways . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways that result in analgesic and euphoric effects .
Comparison with Similar Compounds
Similar Compounds
[D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin: Another synthetic enkephalin with similar opioid receptor activity.
[D-Pen2, D-Pen5]-Enkephalin: A synthetic peptide with high affinity for δ opioid receptors.
[D-Ala2, D-Leu5]-Enkephalin: A synthetic enkephalin with dual activity at μ and δ opioid receptors.
Uniqueness
(3,5-Diiodo-tyr1)-dtlet is unique due to the presence of iodine atoms on the tyrosine residue, which enhances its binding affinity and selectivity for μ opioid receptors . This modification also allows for the use of radiolabeled iodine in receptor binding studies, providing a valuable tool for investigating opioid receptor pharmacology .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46I2N6O10/c1-16(2)10-24(32(49)42-28(18(4)44)34(51)52)40-31(48)25(14-19-8-6-5-7-9-19)39-26(45)15-38-33(50)27(17(3)43)41-30(47)23(37)13-20-11-21(35)29(46)22(36)12-20/h5-9,11-12,16-18,23-25,27-28,43-44,46H,10,13-15,37H2,1-4H3,(H,38,50)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,51,52)/t17-,18+,23-,24-,25-,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHLKDQPMLYABU-MIQYYDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46I2N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
